

Spectroscopic Profile of Methyl (9Z,12E)-octadeca-9,12-dienoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl (9Z,12E)-octadeca-9,12-dienoate
Cat. No.:	B1145143

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (9Z,12E)-octadeca-9,12-dienoate**, a fatty acid methyl ester of significant interest in various research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **Methyl (9Z,12E)-octadeca-9,12-dienoate**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.25 - 5.45	m	H-9, H-10, H-12, H-13
3.67	s	-OCH ₃
2.77	t	H-11
2.30	t	H-2
2.04	m	H-8, H-14
1.62	p	H-3
1.25 - 1.40	m	-(CH ₂)n-
0.89	t	H-18

Data are compiled based on typical values for similar fatty acid methyl esters and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
174.3	C-1 (C=O)
130.0 - 128.0	C-9, C-10, C-12, C-13
51.4	-OCH ₃
34.1	C-2
32.0 - 22.0	-(CH ₂)n-
14.1	C-18

Note: Specific assignments for the olefinic carbons can be complex and may require 2D NMR techniques for confirmation. Data is referenced from PubChem.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch
2925, 2855	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~965	Medium	C-H bend (trans C=C)

The presence of a distinct peak around 965 cm⁻¹ is characteristic of the trans double bond in the molecule.[\[2\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
294	[M] ⁺	Molecular Ion
263	[M - OCH ₃] ⁺	Loss of methoxy group
67	Base Peak	C ₅ H ₇ ⁺ fragment
81	High	C ₆ H ₉ ⁺ fragment
95	High	C ₇ H ₁₁ ⁺ fragment

The fragmentation pattern is characteristic of a long-chain unsaturated fatty acid methyl ester.
[\[3\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of fatty acid methyl esters (FAMEs) are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

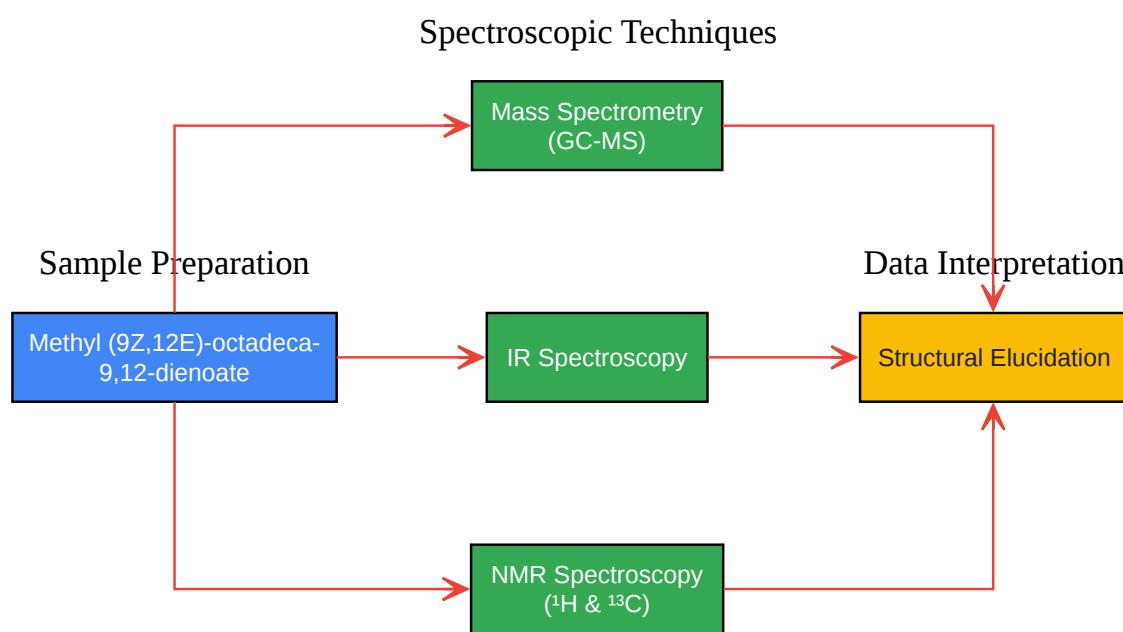
- Sample Preparation: A sample of approximately 10-20 mg of **Methyl (9Z,12E)-octadeca-9,12-dienoate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- ^1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay and a greater number of scans are typically necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates (or the solvent) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)


- Sample Preparation: The sample is typically diluted in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly employed.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

- Oven Temperature Program: An initial temperature of around 100 °C is held for a few minutes, followed by a ramp to a final temperature of approximately 250 °C at a rate of 5-10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Ion Source Temperature: 230 °C.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like **Methyl (9Z,12E)-octadeca-9,12-dienoate**.

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the process of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl (9Z,12E)-octadeca-9,12-dienoate | C19H34O2 | CID 6149093 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. spectra-analysis.com [spectra-analysis.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl (9Z,12E)-octadeca-9,12-dienoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1145143#spectroscopic-data-nmr-ir-ms-of-methyl-9z-12e-octadeca-9-12-dienoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com